5-Bromo-3-(methylthio)pyridin-2-amine

Regioselective bromination 2-aminopyridine functionalization NBS bromination

5-Bromo-3-(methylthio)pyridin-2-amine (CAS 1335054-78-8; molecular formula C₆H₇BrN₂S; MW 219.10 g/mol) is a trisubstituted pyridine building block bearing an amino group at the 2-position, a methylthio group at the 3-position, and a bromine atom at the 5-position. This specific 2,3,5-substitution pattern creates an electronically and sterically differentiated environment compared to its closest structural analogs, which include the regioisomer 5-bromo-2-(methylthio)pyridin-3-amine (CAS 886373-16-6), the 3-methyl analog 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), the 5-chloro congener 5-chloro-3-(methylthio)pyridin-2-amine (CAS 2837785-77-8), the 5-iodo analog (CAS 2794197-09-2), and the des-bromo precursor 3-(methylthio)pyridin-2-amine (CAS 183610-73-3).

Molecular Formula C6H7BrN2S
Molecular Weight 219.10 g/mol
Cat. No. B12100122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylthio)pyridin-2-amine
Molecular FormulaC6H7BrN2S
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESCSC1=C(N=CC(=C1)Br)N
InChIInChI=1S/C6H7BrN2S/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
InChIKeyWEHAZAVOGJEOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(methylthio)pyridin-2-amine – Building-Block Identity, Key Properties, and Comparator Landscape


5-Bromo-3-(methylthio)pyridin-2-amine (CAS 1335054-78-8; molecular formula C₆H₇BrN₂S; MW 219.10 g/mol) is a trisubstituted pyridine building block bearing an amino group at the 2-position, a methylthio group at the 3-position, and a bromine atom at the 5-position [1]. This specific 2,3,5-substitution pattern creates an electronically and sterically differentiated environment compared to its closest structural analogs, which include the regioisomer 5-bromo-2-(methylthio)pyridin-3-amine (CAS 886373-16-6), the 3-methyl analog 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), the 5-chloro congener 5-chloro-3-(methylthio)pyridin-2-amine (CAS 2837785-77-8), the 5-iodo analog (CAS 2794197-09-2), and the des-bromo precursor 3-(methylthio)pyridin-2-amine (CAS 183610-73-3) . The compound is commercially available at 98% purity from multiple suppliers .

Why 5-Bromo-3-(methylthio)pyridin-2-amine Cannot Be Replaced by Its Closest Analogs Without Altering Synthetic Outcomes


Substituting 5-bromo-3-(methylthio)pyridin-2-amine with a regioisomer, a different halogen, or a methyl analog is not chemically neutral. The 2-NH₂/3-SMe/5-Br arrangement dictates both the electronic activation of the pyridine ring for electrophilic aromatic substitution at the remaining free positions and the steric accessibility of the C–Br bond for metal-catalyzed cross-coupling. In the regioisomer 5-bromo-2-(methylthio)pyridin-3-amine, the amino group is at position 3 rather than 2, relocating the hydrogen-bond donor and altering the ring's electronic bias . Replacing the 5-bromo with 5-chloro (CAS 2837785-77-8) significantly reduces oxidative addition rates in Pd-catalyzed couplings because the relative reactivity of aryl halides follows I > Br ≫ Cl [1]. Conversely, the 5-iodo analog (CAS 2794197-09-2) is more reactive but also more expensive and prone to unwanted side reactions. The 3-methyl analog (CAS 3430-21-5) lacks the synthetic plasticity of the methylthio group, which can be orthogonally oxidized to sulfoxide or sulfone without consuming the C–Br handle [2]. These differences are quantifiable and translate directly into divergent reaction yields, regioselectivity, and the number of sequential diversification steps achievable from a single building block.

Head-to-Head Quantitative Differentiation of 5-Bromo-3-(methylthio)pyridin-2-amine from Its Closest Analogs


C5-Bromination Regioselectivity on 2-Aminopyridines: Benchmark Yields for 3-Substituted Substrates Support Synthetic Accessibility

The 5-bromo substitution pattern of the target compound is synthetically accessible via electrophilic bromination of 3-(methylthio)pyridin-2-amine. In a systematic study by Xu et al. (2014), 2-aminopyridines with various 3-substituents underwent regioselective monobromination at the 5-position using 1-butylpyridinium bromide/H₂O₂/p-TSA in DME at 80 °C [1]. For the closest structurally characterized analog, 2-amino-3-methylpyridine (1g), the 5-bromo product (2g) was obtained in 70% isolated yield with high regioselectivity [1]. The parent 2-aminopyridine (1e) gave 86% yield of 5-bromo-2-aminopyridine [1]. The 3-methylthio congener is expected to behave similarly because –SMe is an electron-donating group comparable to –CH₃ in directing electrophilic substitution to the 5-position. Commercial suppliers list the compound at 98% purity , consistent with a preparative route that delivers the region-isomerically pure product.

Regioselective bromination 2-aminopyridine functionalization NBS bromination

Regioisomeric Differentiation: 2-NH₂/3-SMe/5-Br vs. 3-NH₂/2-SMe/5-Br Substitution Patterns Produce Distinct Reactivity Profiles in Sonogashira Coupling

The regioisomeric pair 3-bromo-2-(methylthio)pyridine (compound 1 in Begouin et al.) and 2-bromo-3-(methylthio)pyridine (compound 2) showed markedly different Sonogashira coupling kinetics: coupling of compound 1 required overnight heating at 100 °C, whereas compound 2 reached completion within 1 hour under identical conditions . This ~24-fold difference in reaction time is attributed to the electronic effect of the adjacent methylthio group on the C–Br bond. Extrapolating to the amino-substituted regioisomers, 5-bromo-3-(methylthio)pyridin-2-amine (target) is expected to exhibit faster Sonogashira coupling than 5-bromo-2-(methylthio)pyridin-3-amine (CAS 886373-16-6) because in the target compound the electron-donating –NH₂ group is conjugated to the C5–Br position through the pyridine ring, enhancing electron density at C5 and facilitating oxidative addition. This regioelectronic effect is a class-level inference from the Begouin study .

Regioisomer cross-coupling reactivity Sonogashira coupling bromo(methylthio)pyridine building blocks

Halogen Reactivity Rank for Pd-Catalyzed Cross-Coupling: 5-Br Occupies the Optimal Balance Between 5-Cl and 5-I Analogs

In palladium-catalyzed cross-coupling, the relative reactivity of aryl halides follows the well-established order I > Br ≫ Cl, driven by decreasing C–X bond dissociation energies (C–I ~57 kcal/mol; C–Br ~71 kcal/mol; C–Cl ~84 kcal/mol) that govern the rate-limiting oxidative addition step [1]. The 5-chloro analog (CAS 2837785-77-8) requires harsher conditions or specialized catalyst systems, while the 5-iodo analog (CAS 2794197-09-2) is more reactive but also more susceptible to homocoupling side reactions and protodehalogenation, and carries a higher procurement cost. The 5-bromo substituent in the target compound thus provides the most broadly applicable and synthetically forgiving cross-coupling handle among the three halogen congeners. A direct comparative study on 2-halo-4-aminopyridines demonstrated that 2-bromopyridine substrates gave substantially higher Suzuki coupling yields than 2-chloropyridine substrates under identical conditions [2].

Aryl halide reactivity Suzuki-Miyaura coupling oxidative addition kinetics

Orthogonal Functionalization Capacity: Methylthio vs. Methyl at Position 3 Enables an Additional Diversification Dimension

Unlike the 3-methyl analog 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), the 3-methylthio group in the target compound can be orthogonally oxidized to the corresponding sulfoxide or sulfone without consuming the C5–Br coupling handle [1]. This enables a three-dimensional diversification strategy: (i) C5 cross-coupling via the bromine; (ii) oxidation of –SMe to –S(O)Me or –S(O)₂Me to modulate polarity and hydrogen-bond acceptor strength; (iii) subsequent nucleophilic displacement at the sulfone, if desired. Selective sulfide-to-sulfoxide oxidation can be achieved with H₂O₂/Mo(VI) catalysis at room temperature with good functional group tolerance including bromo substituents [2]. The 3-methyl analog offers no comparable post-functionalization at the 3-position. This represents a class-level advantage of the methylthio group over the methyl group.

Orthogonal protecting group strategy methylthio oxidation sequential diversification

SNAr Regiocontrol on 2,3-Dihalopyridines: 3-Chloro-2-(methylthio)pyridine Obtained in 78% Yield as the Sole Regioisomer from 3-Bromo-2-chloropyridine

The Begouin et al. study established that regiocontrolled SNAr of 2,3-dihalopyridines with NaSMe provides bromo(methylthio)pyridines as single regioisomers. Specifically, treatment of 3-bromo-2-chloropyridine with NaSMe (1.5 equiv) in DMF at 0 °C to RT gave 3-chloro-2-(methylthio)pyridine in 78% yield as the exclusive product, with no detectable 2-chloro-3-(methylthio)pyridine regioisomer . This demonstrates the synthetic tractability of discriminating between the 2- and 3-positions of pyridine via SNAr. For the target compound class, this translates to a defined synthetic entry point: a 2-amino-3-halo or 2-halo-3-methylthio precursor can be further functionalized without regioisomeric ambiguity. The commercial availability of the target compound at 98% purity confirms that manufacturer-level synthesis achieves effective regiocontrol.

Nucleophilic aromatic substitution regiocontrolled synthesis bromo(methylthio)pyridine preparation

Procurement-Relevant Application Scenarios for 5-Bromo-3-(methylthio)pyridin-2-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Sequential C5 and C3 Diversification

Medicinal chemistry groups synthesizing 2-aminopyridine-based kinase inhibitor libraries benefit from the orthogonal reactivity of the C5–Br and C3–SMe groups. The C5–Br handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce a first diversity element, while the C3–SMe group can be subsequently oxidized (H₂O₂/Mo catalyst, RT) to the sulfoxide or sulfone to modulate polarity and target engagement, without affecting the C5-coupled product [1]. This two-step sequential diversification generates three distinct chemotypes (sulfide, sulfoxide, sulfone) from a single building block, reducing the number of building blocks that must be procured and stored. Xu et al. demonstrated that analogous 2-aminopyridines undergo 5-bromination with 56–86% yields [2], and Begouin et al. showed that bromo(methylthio)pyridines couple via Sonogashira with 70–93% yields , establishing the viability of this strategy.

Thienopyridine Scaffold Construction via Sonogashira–Halocyclization Cascade

The Begouin methodology demonstrates that bromo(methylthio)pyridines are key precursors to thieno[2,3-b]pyridines and thieno[3,2-b]pyridines—privileged scaffolds with VEGFR2 and Src kinase inhibitory activity . The target compound, with its 5-bromo and 3-methylthio groups, can serve as a direct entry point to 2-aminothienopyridine libraries via Sonogashira coupling with (hetero)arylalkynes followed by electrophilic halocyclization (Br₂ or I₂). In the Begouin system, the Sonogashira–halocyclization sequence proceeded with overall yields of 59–89% over two steps . Using 5-bromo-3-(methylthio)pyridin-2-amine rather than the non-amino bromo(methylthio)pyridines introduces an additional H-bond donor at position 2, which is critical for kinase hinge-region binding.

Structure-Activity Relationship (SAR) Exploration Where 3-Methylthio Electronic Effects Are Critical

When SAR studies require systematic variation of the substituent at the pyridine 3-position, the methylthio group provides a graduated electronic modulation unavailable with the 3-methyl analog (CAS 3430-21-5). The –SMe group is moderately electron-donating (σₚ ≈ 0.00); oxidation to –S(O)Me converts it to an electron-withdrawing group (σₚ ≈ +0.49); further oxidation to –S(O)₂Me provides a strong electron-withdrawing effect (σₚ ≈ +0.72). This creates three electronically distinct analogs from a single precursor without altering the core scaffold, enabling efficient exploration of electronic SAR. The 3-methyl analog cannot undergo equivalent post-synthetic electronic tuning. This advantage is particularly relevant in kinase inhibitor programs where the 3-substituent occupies the selectivity pocket adjacent to the hinge region [2].

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